

Application Notes and Protocols for PF-06424439 In Vitro Assays

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Compound of Interest

Compound Name: PF-06424439

Cat. No.: B15613075

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Introduction

PF-06424439 is a potent and selective, orally bioavailable small-molecule inhibitor of Diacylglycerol O-acyltransferase 2 (DGAT2).[1][2] DGAT2 is a key enzyme in the final step of triglyceride (TG) synthesis.[3][4] Inhibition of DGAT2 has shown potential in reducing plasma triglyceride and cholesterol levels, making it a therapeutic target for conditions like hyperlipidemia and hepatic steatosis.[2][3] These application notes provide detailed protocols for essential in vitro assays to characterize the activity of **PF-06424439**.

Data Presentation

Table 1: In Vitro Efficacy of **PF-06424439**

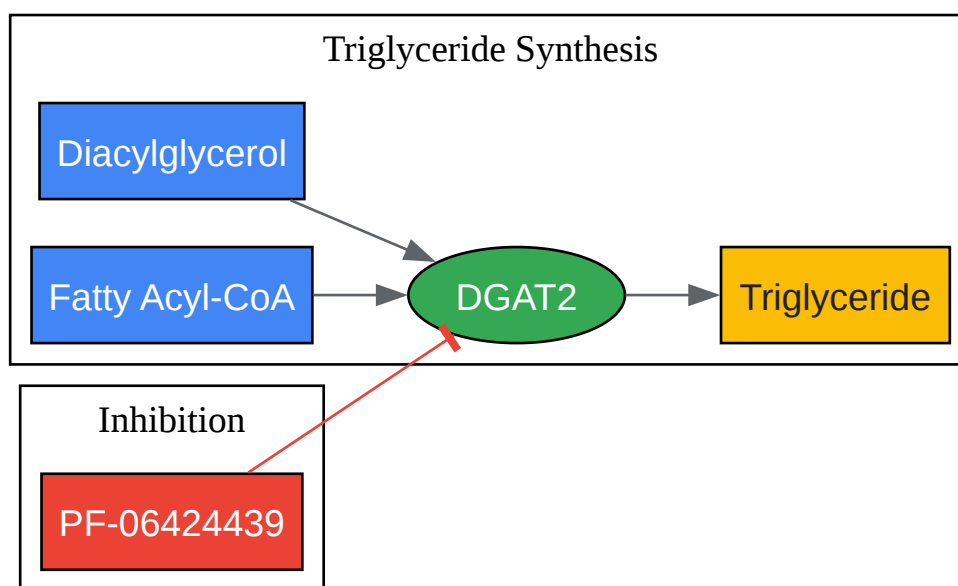
Parameter	Value	Cell Line/System	Reference
DGAT2 IC50	14 nM	---	[1][2]
MCF7 Cell Viability IC50 (72h)	102 µM	MCF7	[5]
MCF7 Cell Viability IC50 (96h)	101.5 µM	MCF7	[5]

Table 2: Recommended Concentrations and Incubation Times for Cell-Based Assays

Assay	Cell Line	PF-06424439 Concentration	Incubation Time	Reference
Cell Viability	MCF7	1, 10, 50, 100, 200 μ M	24, 48, 72, 96 h	[5]
Clonogenic Survival	MCF7	10 μ M	72 h	[5]
Cell Migration	MCF7	10 μ M	72 h (pre-treatment)	[5]
Lipid Droplet Staining	MCF7	10 μ M	72 h	[1]
Western Blot	MCF7	10 μ M	72 h	[5]
Triglyceride Synthesis	HepG2	25, 50, 100 μ M	---	[6]

Signaling Pathway

The final and rate-limiting step in triglyceride biosynthesis is catalyzed by diacylglycerol O-acyltransferase (DGAT). DGAT converts diacylglycerol (DAG) and fatty acyl-CoA into triglycerides. **PF-06424439** specifically inhibits the DGAT2 isoform.



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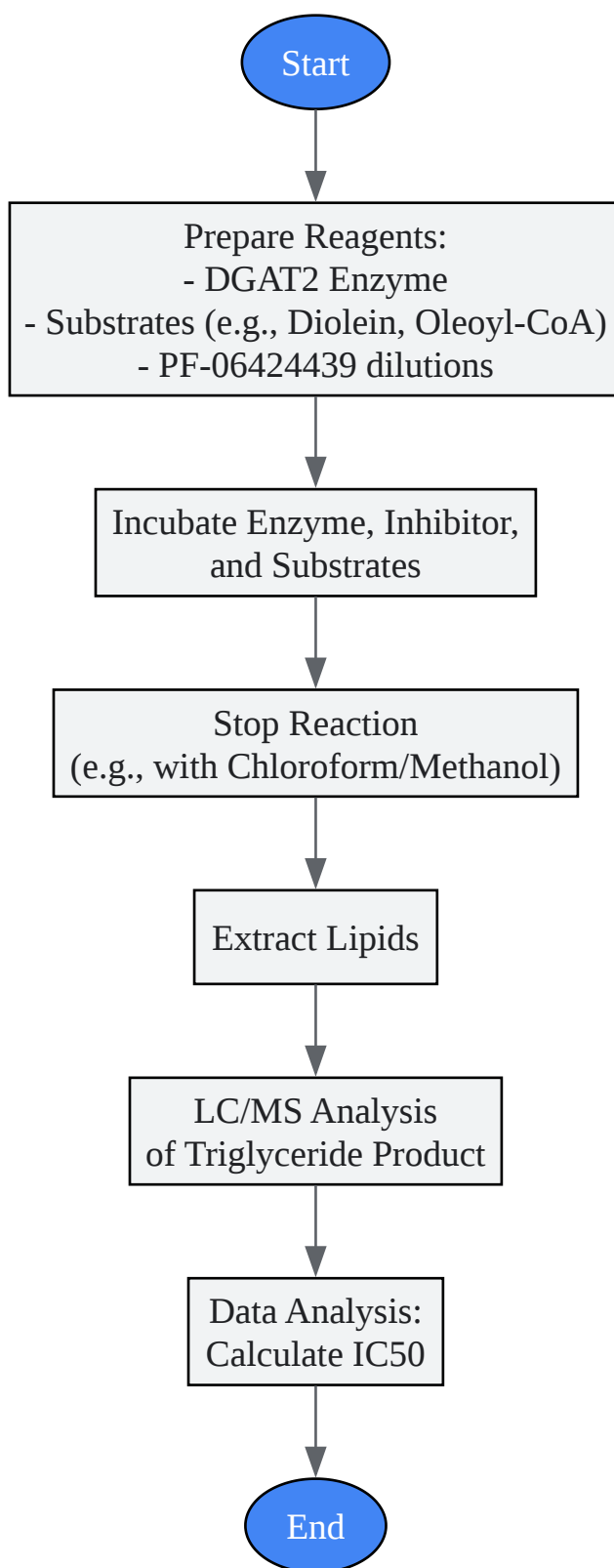
Caption: Simplified signaling pathway of DGAT2-mediated triglyceride synthesis and its inhibition by **PF-06424439**.

Experimental Protocols

DGAT2 Enzymatic Inhibition Assay (LC/MS Method)

This assay directly measures the enzymatic activity of DGAT2 and its inhibition by **PF-06424439** by quantifying the formation of the triglyceride product using Liquid Chromatography-Mass Spectrometry (LC/MS).

Experimental Workflow



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Caption: Workflow for a DGAT2 enzymatic inhibition assay using LC/MS.

Materials:

- DGAT2 enzyme preparation (e.g., from Sf9 cell membranes)
- Substrates: Diolein and Oleoyl-CoA
- **PF-06424439**
- Assay Buffer (e.g., 250 mM sucrose, 50 mM Tris-HCl, pH 7.4)
- Reaction termination solution (e.g., Chloroform:Methanol, 2:1)
- LC/MS system

Procedure:

- Prepare serial dilutions of **PF-06424439** in DMSO and then dilute in assay buffer.
- In a microplate, add the DGAT2 enzyme preparation.
- Add the **PF-06424439** dilutions to the wells and pre-incubate for 15-30 minutes at room temperature.
- Initiate the enzymatic reaction by adding the substrates (e.g., 25 μ M diolein and 10 μ M oleoyl-CoA).
- Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C, ensuring the reaction is in the linear range.
- Stop the reaction by adding the termination solution.
- Extract the lipid products.
- Analyze the triglyceride product formation using an LC/MS system.
- Calculate the IC₅₀ value of **PF-06424439** by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Triglyceride Synthesis Assay

This assay measures the effect of **PF-06424439** on triglyceride synthesis in a cellular context.

Materials:

- HepG2 or other suitable cells
- Cell culture medium
- **PF-06424439**
- Fatty acid mixture (e.g., oleic acid)
- Triglyceride quantification kit (colorimetric or fluorometric)
- Cell lysis buffer

Procedure:

- Seed HepG2 cells in a multi-well plate and allow them to adhere overnight.
- Treat the cells with varying concentrations of **PF-06424439** (e.g., 25, 50, 100 μ M) for a specified duration.
- Induce triglyceride synthesis by adding a fatty acid mixture to the medium.
- After the incubation period, wash the cells with PBS.
- Lyse the cells using a suitable lysis buffer.
- Measure the triglyceride content in the cell lysates using a commercial triglyceride quantification kit according to the manufacturer's instructions.
- Normalize the triglyceride content to the total protein concentration of the cell lysate.

Cell Viability Assay (PrestoBlue Assay)

This assay assesses the cytotoxic effects of **PF-06424439** on cells.

Materials:

- MCF7 cells
- Cell culture medium
- **PF-06424439**
- PrestoBlue™ Cell Viability Reagent
- 96-well black polystyrene microplates
- Spectrophotometer or fluorometer

Procedure:

- Seed MCF7 cells at a density of 4.7×10^3 cells/well in 96-well black polystyrene microplates and incubate overnight.[7]
- Treat the cells with a range of **PF-06424439** concentrations (e.g., 1, 10, 50, 100, 200 μ M) for 24, 48, 72, and 96 hours.[5]
- At the end of the incubation period, add PrestoBlue™ reagent to each well according to the manufacturer's protocol.
- Incubate for the recommended time at 37°C.
- Measure the fluorescence or absorbance using a plate reader.
- Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis for DGAT2 Expression

This protocol is for determining the protein levels of DGAT2 in cells treated with **PF-06424439**.

Materials:

- MCF7 or other suitable cells

- **PF-06424439**
- Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
- Primary antibody against DGAT2
- Secondary antibody (HRP-conjugated)
- Loading control antibody (e.g., anti-Actin or anti-GAPDH)
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Chemiluminescent substrate

Procedure:

- Treat cells with the desired concentration of **PF-06424439** (e.g., 10 μ M for 72 hours).
- Lyse the cells and quantify the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-DGAT2 antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Probe for a loading control to ensure equal protein loading.

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